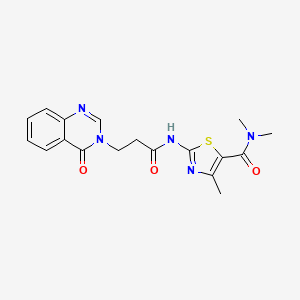

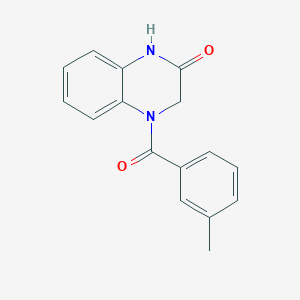

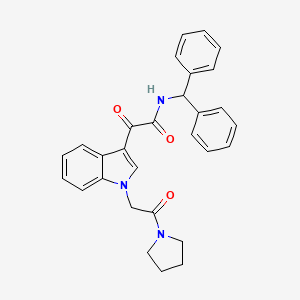

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative in paper . This compound was synthesized using a natural hydroxyapatite catalyzed reaction. Similarly, metal-organic frameworks based on pyridinyl benzoic acid were synthesized by solvothermal methods in paper . These methods could potentially be adapted for the synthesis of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is typically characterized using spectroscopic techniques such as NMR and FT-IR, as well as X-ray diffraction, as demonstrated in papers , , and . The crystal structure of a related compound was solved, revealing strong hydrogen bonding and specific angles between the pyrrolic ring and substituents . These techniques would be relevant for analyzing the molecular structure of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the presence of substituents on the pyrrole ring. For instance, the inclusion complex formation of a pyrrole benzoic acid with β-cyclodextrin is affected by the solvent environment . The photodimerization of a chloropyridone compound as an inclusion complex with benzenetetracarboxylic acid is another example of a specific chemical reaction . These studies suggest that "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid" may also participate in unique chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from theoretical studies and experimental data. DFT calculations are often used to predict spectral and geometrical data, as seen in papers and . The corrosion inhibition properties of a pyrrole derivative on steel surfaces were also investigated . Organotin(IV) complexes of a pyrrole benzoic acid derivative were synthesized and tested for biological activity, indicating potential applications in biomedicine . These studies provide a framework for understanding the properties of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."

科学的研究の応用

Antibacterial and Antitubercular Agents

A significant application of derivatives of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid lies in their potential as antibacterial and antitubercular agents. Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione, and 2,5-dimethyl pyrroles. These compounds were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing very good antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Thermo-responsive Materials

Another fascinating application is in the development of thermo-responsive materials. Han et al. (2013) discovered that the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state due to its unique molecular design. This property was leveraged to develop a thermal responsive solid material that can detect temperature in a specific range, showing potential for use in temperature monitoring devices (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).

Molecular Modeling and Antimicrobial Studies

Further research by Joshi et al. (2017) into 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines, synthesized for antimicrobial and antimycobacterial activities, highlighted the compound's versatility. Docking studies revealed important interactions and binding conformations of inhibitors, offering insights into designing more effective antimycobacterial agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Antimicrobial and Cytotoxic Activity

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds were synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activity. These compounds exhibited good antimicrobial activity and were also assessed for cytotoxic activity against mammalian cell lines, demonstrating their potential as antitubercular agents at non-cytotoxic concentrations (Joshi, More, & Kulkarni, 2013).

特性

IUPAC Name |

4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDDZIZWJYBWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)